![molecular formula C14H18ClNO3 B14004619 3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one CAS No. 74659-99-7](/img/structure/B14004619.png)
3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a tert-butyl group, and an oxazolidinone ring. Its chemical properties make it a valuable candidate for various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one typically involves the reaction of 4-chlorophenol with tert-butyl oxazolidinone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
Industrial production of 5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of 5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one: This compound shares a similar structure but lacks the tert-butyl group.
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: Another related compound with a different heterocyclic ring.
Uniqueness
5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one is unique due to the presence of the tert-butyl group, which can influence its chemical properties and reactivity. This structural feature may enhance its stability and make it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
74659-99-7 |
|---|---|
Formule moléculaire |
C14H18ClNO3 |
Poids moléculaire |
283.75 g/mol |
Nom IUPAC |
3-tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H18ClNO3/c1-14(2,3)16-8-12(19-13(16)17)9-18-11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3 |
Clé InChI |
CHLHCRMFSBXXOD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1CC(OC1=O)COC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)
![Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-](/img/structure/B14004550.png)
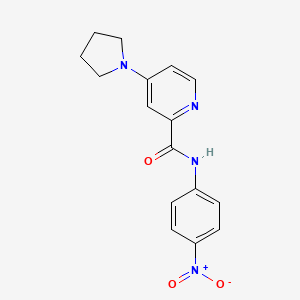
![(7R,8AR)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B14004555.png)
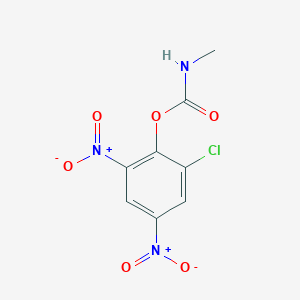
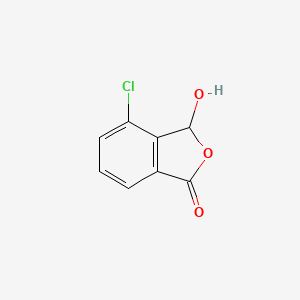
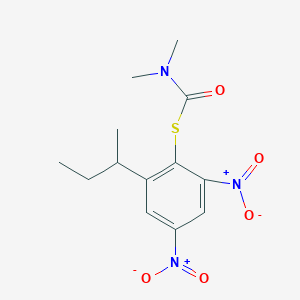
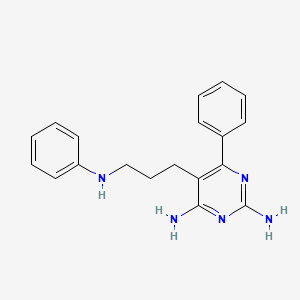

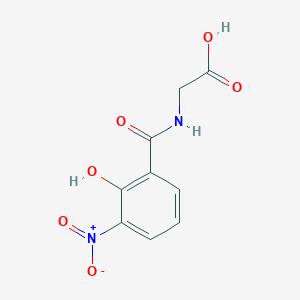
![(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14004594.png)
![Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate](/img/structure/B14004596.png)
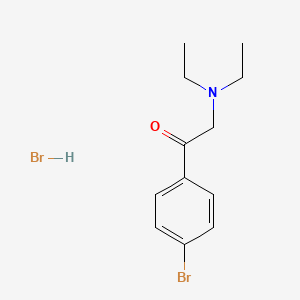
![2,7-Naphthalenedisulfonicacid, 4,5-dihydroxy-3,6-bis[2-(4-sulfo-1-naphthalenyl)diazenyl]-](/img/structure/B14004604.png)
